Arrhythmic-Targeting Compound 1
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Overview
Description
N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetrahydronaphthalene moiety, a hydroxyspirochromene, and a piperidine ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides
- 6-amino-1,2,3,4-tetrahydro-1-naphthalenone
Uniqueness
N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3 |
InChI Key |
NIYGLRKUBPNXQS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
Synonyms |
L 706000 L-706,000 L-706000 MK 499 MK-499 |
Origin of Product |
United States |
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